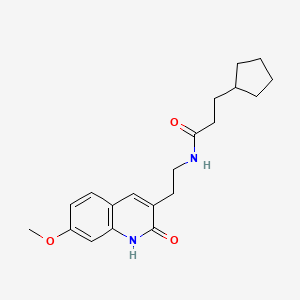

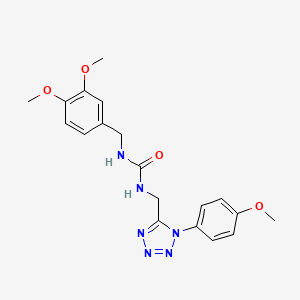

3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide, also known as CP-544326, is a small molecule drug that has been studied for its potential therapeutic applications. It is a selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in the regulation of pain, inflammation, and mood.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Quinoline derivatives, such as those synthesized in studies on azabenzocycloheptenones and tetrahydroquinolin-4-ones, showcase the versatility of quinoline compounds in organic synthesis. For instance, the Dieckmann cyclisation technique has been employed to create methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate, demonstrating a method for constructing complex cyclic structures from simpler precursors (Proctor, Ross, & Tapia, 1972). Similarly, research on the synthesis, crystal structure, and biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide underscores the potential of quinoline derivatives in medicinal chemistry, highlighting their antimycobacterial properties (Bai et al., 2012).

Biological Activities

The study of quinoline derivatives extends into biological activities, with several compounds exhibiting antimicrobial, antileukemic, and antibacterial properties. For example, research on the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates reveals significant inhibition of bacterial and fungal growth, suggesting the potential of quinoline derivatives in developing new antimicrobial agents (Ahmed et al., 2006). Additionally, compounds like cilostamide, synthesized from quinolinone derivatives, have been identified as selective inhibitors of the phosphodiesterases (PDE3) enzyme, indicating their importance in therapeutic applications (Seyedi, Sadeghian, & Arghiani, 2008).

Chemical Reactions and Methodologies

The exploration of chemical reactions and methodologies involving quinoline derivatives also contributes to the understanding of their scientific applications. Studies on the cyclization of ethyl cyanoacetate with salicylaldehyde or 3-methoxysalicylaldehyde highlight the synthetic versatility of quinoline derivatives in creating various substituted benz[f]isoquinolines (Sakurai, Midorikawa, & Hashimoto, 1970). Furthermore, research into palladium-assisted organic reactions presents a novel approach to isoquinoline ring synthesis, illustrating the utility of these compounds in complex organic syntheses (Barr, Dyke, & Quessy, 1983).

Mecanismo De Acción

Target of Action

Related compounds such as ccg-1423 have been reported to interact with myocardin-related transcription factor a (mrtf-a), a critical factor for epithelial–mesenchymal transition .

Mode of Action

It’s known that ccg-1423, a related compound, inhibits the nuclear accumulation of mrtf-a . This inhibition is achieved by preventing the interaction between MRTF-A and importin α/β1

Biochemical Pathways

Related compounds like ccg-1423 have been shown to influence the rho/srf pathway . This pathway plays a crucial role in various cellular functions, including cell migration and tissue fibrosis .

Result of Action

Related compounds like ccg-1423 have been shown to inhibit cellular events mediated by mrtf-a, including serum response factor-mediated gene expression and cell migration

Propiedades

IUPAC Name |

3-cyclopentyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-25-17-8-7-15-12-16(20(24)22-18(15)13-17)10-11-21-19(23)9-6-14-4-2-3-5-14/h7-8,12-14H,2-6,9-11H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBNOLWENGWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)

![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)

![N-[4-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2576983.png)

![Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate](/img/structure/B2576984.png)

![4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2576987.png)

![1-(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2576990.png)

![3-benzyl-6-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2576993.png)